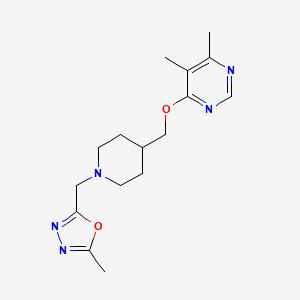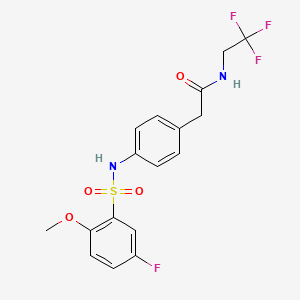
4-フルオロ-N,3-ジメチルアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N,3-dimethylaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and a fluorine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .
科学的研究の応用
4-fluoro-N,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
Target of Action
This compound is often used in chemical synthesis, particularly in the production of fluorinated building blocks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-N,3-dimethylaniline. For instance, it should be stored under inert gas and away from air . It’s also worth noting that this compound can cause skin and eye irritation, so protective measures should be taken when handling it .
生化学分析
Biochemical Properties
4-Fluoro-N,3-dimethylaniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, 4-Fluoro-N,3-dimethylaniline can bind to proteins through non-covalent interactions, affecting their function and stability.
Cellular Effects
The effects of 4-Fluoro-N,3-dimethylaniline on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-Fluoro-N,3-dimethylaniline has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 4-Fluoro-N,3-dimethylaniline exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 4-Fluoro-N,3-dimethylaniline can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-N,3-dimethylaniline can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-N,3-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 4-Fluoro-N,3-dimethylaniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent, with a threshold level above which the adverse effects become more pronounced.
Metabolic Pathways
4-Fluoro-N,3-dimethylaniline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of 4-Fluoro-N,3-dimethylaniline, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of other xenobiotics or changes in enzyme activity.
Transport and Distribution
The transport and distribution of 4-Fluoro-N,3-dimethylaniline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Fluoro-N,3-dimethylaniline within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-Fluoro-N,3-dimethylaniline is an important factor that determines its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals or post-translational modifications can direct 4-Fluoro-N,3-dimethylaniline to these compartments, where it can exert its effects on cellular processes. The localization of this compound can also influence its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
4-fluoro-N,3-dimethylaniline can be synthesized through several methods. One common method involves the nucleophilic substitution of 4-fluoronitrobenzene with dimethylamine, followed by the reduction of the nitro group to an amine. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .
Industrial Production Methods
In industrial settings, the production of 4-fluoro-N,3-dimethylaniline often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive intermediates and the need for precise control of reaction conditions .
化学反応の分析
Types of Reactions
4-fluoro-N,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives
類似化合物との比較
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the dimethyl groups on the nitrogen.
3,5-Dimethylaniline: Similar structure but lacks the fluorine atom.
N,N-Dimethylaniline: Similar structure but lacks the fluorine atom on the benzene ring .
Uniqueness
4-fluoro-N,3-dimethylaniline is unique due to the presence of both the fluorine atom and the dimethyl groups on the nitrogen. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities .
特性
IUPAC Name |
4-fluoro-N,3-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSBJIAISVWKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)

![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2434921.png)

![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)

![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)

![{3-[(2-ethoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl 2-methylpropanoate](/img/structure/B2434930.png)

